molecular formula C18H19ClN2O4S B2552815 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922022-93-3

3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Número de catálogo: B2552815
Número CAS: 922022-93-3
Peso molecular: 394.87
Clave InChI: IUVFZLLXVSYTKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-18(2)11-25-16-8-7-13(10-15(16)21(3)17(18)22)20-26(23,24)14-6-4-5-12(19)9-14/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVFZLLXVSYTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound has garnered interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article explores its biological activity based on various research findings and case studies.

  • Molecular Formula : C₁₈H₁₉ClN₂O₄S
  • Molecular Weight : 394.87 g/mol
  • CAS Number : 922022-93-3

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. Research indicates that compounds structurally related to 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
3-chloro-N-(3,3,5-trimethyl...)Staphylococcus aureus32 µg/mL
3-chloro-N-(3,3,5-trimethyl...)Escherichia coli64 µg/mL

These findings suggest that the compound may be selectively effective against certain bacterial strains while exhibiting less efficacy against others.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that derivatives of benzoxazepine structures can induce cytotoxic effects in various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Breast Cancer (MCF-7)
    • Lung Cancer (A549)
    • Prostate Cancer (PC3)

In vitro studies indicated that the compound exhibited significant cytotoxicity towards these cancer cell lines with IC50 values ranging from 10 to 30 µM.

Case Studies and Research Findings

  • Study on Structure–Activity Relationship (SAR) :
    A comprehensive study analyzed the structure–activity relationships of various benzoxazepine derivatives. It was found that modifications at specific positions significantly influenced both antibacterial and anticancer activities. The presence of electron-withdrawing groups like chlorine enhanced the biological activity compared to their unsubstituted counterparts .
  • Cytotoxicity Assessment :
    In a recent study published in a peer-reviewed journal, several derivatives were screened for their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with bulky substituents at the nitrogen atom exhibited improved selectivity towards cancer cells over normal cells .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits various biological activities that can be harnessed for therapeutic purposes:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The sulfonamide group is known for its efficacy against bacterial infections due to its ability to inhibit folic acid synthesis in bacteria.
  • Anticancer Potential : Some derivatives of oxazepin compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism of action for this compound requires further investigation.
  • Anti-inflammatory Effects : Compounds with similar structural features have been associated with anti-inflammatory effects, potentially making them useful in treating inflammatory diseases.

Therapeutic Applications

Given its chemical structure and biological activities, the following therapeutic applications are proposed:

  • Infection Control : Due to its potential antimicrobial properties, this compound could be developed as a new antibiotic or as part of combination therapies to combat resistant bacterial strains.
  • Cancer Therapy : Further research into its anticancer properties could lead to the development of new chemotherapeutic agents that target specific cancer types.
  • Inflammatory Disease Management : The anti-inflammatory properties could position this compound as a candidate for treating conditions such as arthritis or other inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between sulfonamide precursors and substituted benzo-oxazepine intermediates. A plausible route includes:

Chlorination : Introduce the chloro group to the benzenesulfonamide moiety using chlorine gas or sulfuryl chloride (SO₂Cl₂) under catalytic FeCl₃ conditions .

Coupling : React the chlorinated sulfonamide with a pre-synthesized 3,3,5-trimethyl-4-oxo-tetrahydrobenzo-oxazepine intermediate via nucleophilic substitution or Buchwald-Hartwig amination, optimized under inert atmospheres (e.g., N₂) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

  • Key Characterization : Confirm purity via HPLC (>95%) and structural identity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Assign peaks for the sulfonamide (-SO₂NH-) proton (δ 8.5–9.5 ppm) and oxazepine carbonyl (C=O, δ ~170 ppm in ¹³C NMR) .
  • FT-IR : Identify characteristic stretches for sulfonamide (S=O at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Factorial Design : Use a 2^k factorial approach to evaluate variables (e.g., substituent positions, reaction temperatures) impacting bioactivity. For example, vary methyl groups on the oxazepine ring to assess steric effects on receptor binding .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors/acceptors derived from computational tools (e.g., Schrödinger’s QikProp) .
  • Biological Assays : Pair SAR with in vitro testing (e.g., enzyme inhibition IC₅₀, cell viability assays) to correlate structural modifications with activity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time) to isolate protocol-specific variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies in efficacy .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate hypotheses about conflicting receptor affinities .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Process Intensification : Optimize reaction parameters (temperature, solvent ratio) via response surface methodology (RSM) to maximize yield .
  • Continuous Flow Chemistry : Implement microreactors for precise control of exothermic steps (e.g., chlorination) to reduce side products .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring of intermediate formation .

Q. How can computational methods enhance the understanding of this compound’s pharmacological potential?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles. Focus on optimizing logP (target: 2–3) for blood-brain barrier penetration .
  • Target Identification : Perform reverse docking (e.g., PharmMapper) against a library of disease-related proteins (e.g., kinases, GPCRs) to prioritize experimental targets .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinities for lead optimization .

Methodological Notes

  • Safety & Compliance : Adhere to hazard analysis protocols (e.g., NFPA standards) for chlorination steps, including fume hood use and waste disposal .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like PubChem for cross-validation .
  • Theoretical Frameworks : Link SAR studies to conceptual models in medicinal chemistry (e.g., lock-and-key theory) to guide hypothesis-driven research .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.